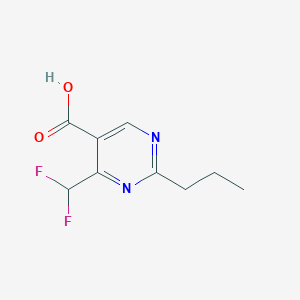
4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a difluoromethyl group and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a difluoromethylating agent under controlled conditions. The propyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, materials, and other chemical products. Its unique properties can enhance the performance and stability of these products.
Mécanisme D'action
The mechanism by which 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance binding affinity and selectivity, while the propyl chain may influence the compound's overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)pyrimidine-5-carboxylic acid
2-propylpyrimidine-5-carboxylic acid
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid
Uniqueness: 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid stands out due to its specific combination of the difluoromethyl group and the propyl chain. This unique structure can impart distinct chemical and biological properties compared to similar compounds, making it a valuable tool in various applications.
Propriétés
Formule moléculaire |
C9H10F2N2O2 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15) |
Clé InChI |
ZDROZYOGIZAJLY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
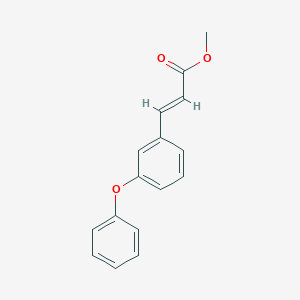
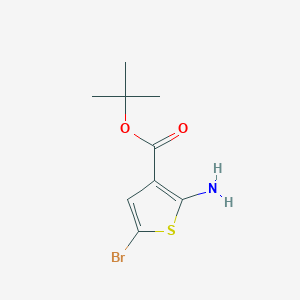
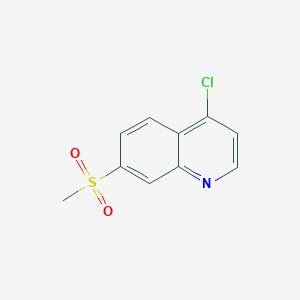
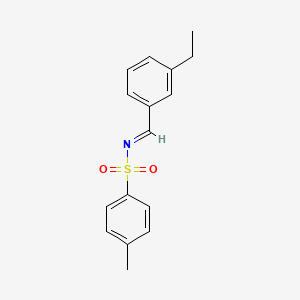
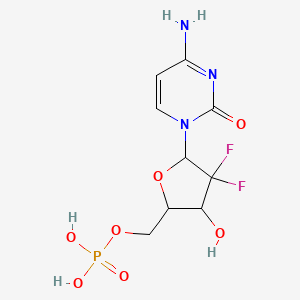
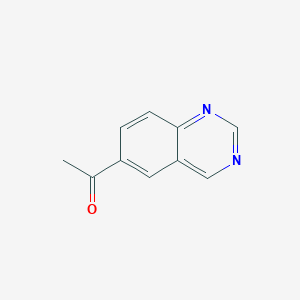
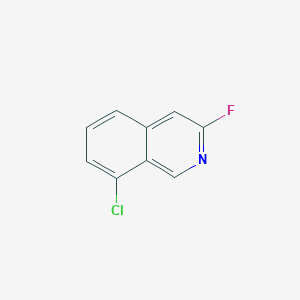
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
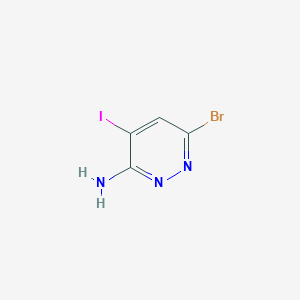

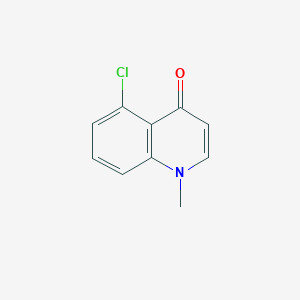
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
